4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. It features a chlorine atom at the 4-position of the pyrimidine ring and a 4-fluorobenzyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules. The molecular formula is with a molecular weight of approximately 253.68 g/mol .
4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine falls under the category of heterocyclic compounds. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 4-chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The molecular structure features a fused bicyclic system consisting of a pyrrole and pyrimidine ring. The chlorine atom at the 4-position enhances electrophilic reactivity, while the 4-fluorobenzyl group provides additional sites for chemical modification.
4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine participates in several types of chemical reactions:
The mechanism of action for 4-chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves its role as a scaffold in drug design, particularly targeting kinases involved in various signaling pathways. The compound's electrophilic nature allows it to engage in reactions that modify its structure, leading to derivatives with enhanced biological activity.
4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine has significant applications in:
This compound exemplifies the importance of heterocyclic chemistry in developing new pharmaceuticals and advancing scientific research.
The construction of the 7H-pyrrolo[2,3-d]pyrimidine core relies on Knorr-type cyclizations and Vilsmeier-Haack formylation as pivotal steps. Patent US10738058B2 details a convergent approach using ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane under basic conditions (potassium carbonate, DMF) to yield ethyl 2-cyano-4,4-dimethoxybutanoate. Subsequent formamidine coupling in refluxing ethanol generates 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) with >85% purity after crystallization [1]. This scaffold serves as the universal precursor for C4 and N7 derivatization. Alternative routes involve multi-step sequences starting from aminopyrimidines, though these suffer from lower overall yields (45-50%) due to purification challenges [2]. Critical to scalability is suppressing dimerization byproducts like 4'-chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine (CAS 134965-85-8), which forms via competitive nucleophilic substitution when reaction temperatures exceed 80°C [6].
Table 1: Key Intermediates for Pyrrolo[2,3-d]pyrimidine Synthesis
Intermediate | CAS Number | Role | Synthetic Yield |
---|---|---|---|
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine | 1380310-99-5 | Core scaffold | 78-82% [1] [8] |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1380310-99-5 | Chlorination precursor | 90-95% [1] |
4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine | 134965-85-8 | Dimerization byproduct | <5% (optimized) [6] |
N7-alkylation demands regioselective nitrogen protection to avoid O-alkylation and C-alkylation side products. The optimal route employs tosyl protection (4-toluenesulfonyl chloride, K₂CO₃, DMF) yielding 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CID 44228967) as a crystalline solid (97% purity) [5]. Subsequent nucleophilic displacement with 4-fluorobenzyl bromide proceeds via SN₂ kinetics in aprotic solvents. DMF at 60°C with potassium tert-butoxide base achieves >90% conversion to the 7-(4-fluorobenzyl) intermediate within 2 hours [8] . Crucially, stoichiometry must be tightly controlled: excess benzyl halide (>1.2 equiv) promotes dialkylation at N7 and C3 positions. Fluorinated benzyl groups enhance crystallinity and bioavailability compared to non-halogenated analogs, with the 4-fluorobenzyl derivative (CAS 171620-43-2) exhibiting superior solubility profiles in ethanol/water mixtures .
Table 2: Benzylation Optimization Parameters
Condition | Base | Solvent | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Standard | K₂CO₃ | DMF | 60 | 85 | <3% dialkylation |
Optimized | t-BuOK | THF | 25 | 92 | <0.5% dialkylation [8] |
High-Yield | NaH | DMF | 0→25 | 88 | <5% O-alkylation |
C4-oxygen-to-chlorine conversion is achieved via electrophilic chlorination reagents. Phosphorus oxychloride (POCl₃) remains the gold standard, yielding 94-97% of 4-chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine when refluxed with catalytic N,N-diisopropylethylamine (DIPEA) [1] [8]. Kinetic studies reveal pseudo-first-order dependence on POCl₃ concentration, with full conversion in 3 hours at 110°C. Alternative reagents like oxalyl chloride require higher temperatures (130°C) and exhibit slower reaction rates due to lower electrophilicity [2]. Solvent effects are pronounced: neat POCl₃ gives fastest kinetics but complicates workup, while toluene dilutions (50% v/v) reduce hydrolysis side products to <2%. Post-reaction quenching employs controlled ice-water addition followed by Na₂CO₃ neutralization, maintaining the pH >7 to prevent N-debenzylation [1].
Solvent polarity dictates both reaction rate and regioselectivity during N7-functionalization. Comparative studies show polar aprotic solvents (DMF, DMSO) enhance alkylation yields by 15-20% versus protic solvents (EtOH, i-PrOH) due to improved nucleophile activation [2] [8]. Catalytic ammonium salts (tetrabutylammonium iodide, 5 mol%) accelerate benzylation by 40% through phase-transfer mechanisms, particularly for crystalline substrates [2]. For acid-catalyzed aminations (downstream derivatizations), water emerges as a superior solvent versus alcohols, reducing solvolysis byproducts to <1% while accelerating rates 2-fold. This is attributed to water’s ability to stabilize polar transition states and solubilize HCl byproducts [4].
Recent innovations focus on waste stream reduction and aqueous reaction media. The amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives exemplifies this: substituting DMF/2-PrOH mixtures with water reduces the E-factor by 85% while maintaining yields >90% [4]. Key advances include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3